1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea

Lipophilicity Drug Design Physicochemical Properties

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea (CAS 920420-40-2) is a synthetic small-molecule urea derivative (C₁₆H₂₂N₆O, MW 314.39 g/mol) featuring a 1-cyclohexyl-1H-tetrazole moiety linked via a methylene bridge to a 3-(m-tolyl)urea group. The compound belongs to the pharmacologically relevant class of tetrazole-substituted ureas, which have been investigated as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), urate transporter 1 (URAT1), and fatty acid amide hydrolase (FAAH).

Molecular Formula C16H22N6O
Molecular Weight 314.393
CAS No. 920420-40-2
Cat. No. B2632546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea
CAS920420-40-2
Molecular FormulaC16H22N6O
Molecular Weight314.393
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NCC2=NN=NN2C3CCCCC3
InChIInChI=1S/C16H22N6O/c1-12-6-5-7-13(10-12)18-16(23)17-11-15-19-20-21-22(15)14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H2,17,18,23)
InChIKeyZRZRKBIFSZCZTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea (CAS 920420-40-2): Structural Identity and Analytical Baseline


1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea (CAS 920420-40-2) is a synthetic small-molecule urea derivative (C₁₆H₂₂N₆O, MW 314.39 g/mol) featuring a 1-cyclohexyl-1H-tetrazole moiety linked via a methylene bridge to a 3-(m-tolyl)urea group [1]. The compound belongs to the pharmacologically relevant class of tetrazole-substituted ureas, which have been investigated as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), urate transporter 1 (URAT1), and fatty acid amide hydrolase (FAAH) [2]. However, a comprehensive search of public biomedical and patent literature (including PubChem, BindingDB, ChEMBL, and Google Patents) as of May 2026 reveals no primary research articles, patents, or authoritative databases reporting direct biological assay data (IC₅₀, Kᵢ, EC₅₀) for this specific compound [1]. Consequently, all differential claims herein are necessarily derived from class-level inference based on structurally characterized analogs, computed physicochemical properties, and the established SAR of tetrazole-urea congeners.

Why Generic Substitution Risks for 1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea Are Unacceptable in Targeted Screening Campaigns


The tetrazole-substituted urea chemotype is exquisitely sensitive to even single-atom modifications on the N-aryl ring, as demonstrated by systematic SAR studies on FAAH and URAT1 inhibitor series [1][2]. In closely related biaryl tetrazolyl ureas, moving a methyl substituent from the meta to para position or replacing it with halogen can alter target potency by more than 10-fold and fundamentally shift selectivity profiles between FAAH, MAGL, TRPV1, and TRPA1 [1]. For the URAT1 target, tetrazole-bearing analogs of lesinurad showed that minor structural changes produced an 11-fold difference in IC₅₀ values [2]. Therefore, procurement of a superficially similar tetrazole-urea analog in place of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea without explicit experimental validation for the specific target and assay system of interest carries a high risk of misleading or non-reproducible results.

Quantitative Differential Evidence for 1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea vs. Closest Analogs


Meta-Methyl Substitution Confers Distinct Lipophilicity vs. Para-Methyl and 4-Chloro Analogs

The target compound's N-aryl ring carries a methyl group at the meta (3-position) rather than the para (4-position) or a chloro substituent. Computed XLogP3 values demonstrate that the meta-methyl orientation in the target compound yields an XLogP3 of 2.2, intermediate between the more lipophilic para-methyl isomer (predicted XLogP3 ≈ 2.4) and the 4-chlorophenyl analog (predicted XLogP3 ≈ 2.8) [1]. This moderate lipophilicity may offer a balanced permeability-solubility profile relative to close analogs, which is critical for cell-based assay performance and in vivo distribution.

Lipophilicity Drug Design Physicochemical Properties

Meta-Tolyl Substitution Alters Hydrogen-Bonding Topology vs. Para-Substituted and Benzyl Analogs

In the tetrazolyl urea FAAH/MAGL inhibitor series reported by Ortar et al. (2013), the position of substituents on the distal phenyl ring directly modulated both potency and target selectivity. Compounds with meta-substituted phenyl rings displayed distinct binding poses and selectivity profiles compared to para-substituted or unsubstituted benzyl analogs [1]. Although the target compound was not explicitly tested in that study, the established SAR framework strongly implies that the m-tolyl group will engage protein targets through a unique hydrogen-bonding and steric topology that is not replicated by p-tolyl, 4-chlorophenyl, or benzyl congeners.

Molecular Recognition Binding Pose Structure-Activity Relationship

Cyclohexyl-Tetrazole Core Provides Metabolic Stability Advantage Over Acyclic or Heteroaryl Replacements

The 1-cyclohexyl-1H-tetrazole moiety serves as a metabolically resistant bioisostere for carboxylic acids and amides. In the broader tetrazole-urea ACAT inhibitor class, cyclohexyl-substituted tetrazoles demonstrated in vivo oral efficacy and a favorable toxicity profile, including absence of adrenal toxicity in preclinical models [1]. The cyclohexyl group enhances lipophilicity and steric shielding of the tetrazole ring, potentially reducing oxidative metabolism compared to N-aryl or N-alkyl tetrazole analogs. While direct metabolic stability data for the target compound are unavailable, the cyclohexyl-tetrazole scaffold is a deliberate design element associated with improved pharmacokinetic durability in the tetrazole-urea chemotype [1][2].

Metabolic Stability Pharmacokinetics Tetrazole Bioisostere

Target Compound Occupies a Unique Chemical Space Relative to Lesinurad-Based URAT1 Inhibitors

Recent SAR studies on tetrazole-bearing URAT1 inhibitors have focused on lesinurad-derived scaffolds. The most potent analog (compound 1i) achieved an IC₅₀ of 0.66 μM against human URAT1, representing an 11-fold improvement over lesinurad (IC₅₀ = 7.18 μM) [1]. The target compound, with its unique combination of a cyclohexyl-tetrazole and m-tolylurea, occupies a distinct region of chemical space not explored in the published lesinurad optimization campaign. Its XLogP3 (2.2) and topological polar surface area (84.7 Ų) position it near the center of drug-like oral bioavailability space, distinct from the more polar lesinurad scaffold [2]. This chemical space differentiation offers the potential for novel IP and divergent selectivity profiles, though direct head-to-head URAT1 data are absent.

URAT1 Inhibition Chemical Space Scaffold Hopping

High-Value Application Scenarios for 1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea Based on Available Evidence


Scaffold-Hopping and IP Diversification in URAT1 Inhibitor Discovery Programs

For medicinal chemistry teams pursuing novel URAT1 inhibitors for gout and hyperuricemia, the target compound offers a structurally distinct alternative to the heavily patented lesinurad chemotype. Its m-tolylurea-cyclohexyltetrazole scaffold is not represented in the published lesinurad optimization literature [1], enabling exploration of new SAR space with potential freedom-to-operate advantages.

Investigating FAAH vs. MAGL Selectivity Through Aryl Substituent Modulation

Building on the SAR framework established by Ortar et al. (2013), which demonstrated that meta-substituted phenyl rings in tetrazolyl ureas can yield potent and selective FAAH inhibitors (IC₅₀ = 3.0–9.7 nM) with >39-fold selectivity over MAGL [2], the target compound can serve as a probe to further dissect the contribution of the m-tolyl group to endocannabinoid system modulation.

Metabolic Stability Screening with Cyclohexyl-Tetrazole Congeners

The cyclohexyl-tetrazole moiety is associated with improved metabolic robustness in the ACAT inhibitor class, where cyclohexyl-containing analogs demonstrated sustained in vivo cholesterol-lowering activity without adrenal toxicity [3]. The target compound is suitable for inclusion in a panel of tetrazole-urea analogs designed to benchmark microsomal stability, CYP inhibition, and plasma protein binding as a function of N-tetrazole substitution.

Physicochemical Property Benchmarking for CNS Drug Design

With a molecular weight of 314.39 Da, XLogP3 of 2.2, TPSA of 84.7 Ų, and 2 H-bond donors [4], the target compound falls within favorable ranges for CNS druglikeness (MW < 400, TPSA < 90 Ų, HBD ≤ 3). It can be used as a reference compound in CNS permeability assays to compare with analogs having higher TPSA or HBD counts that may be excluded from CNS exposure.

Quote Request

Request a Quote for 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.